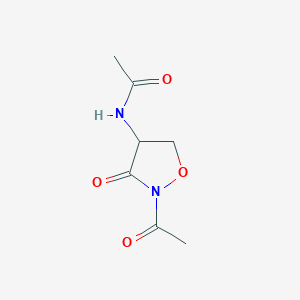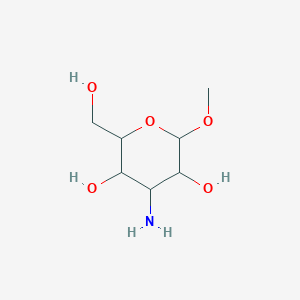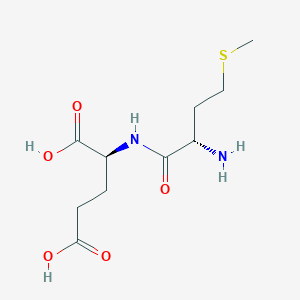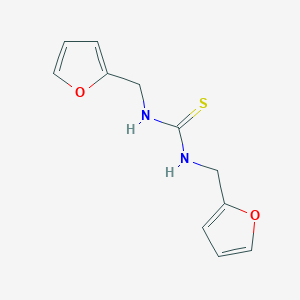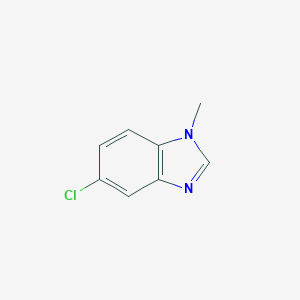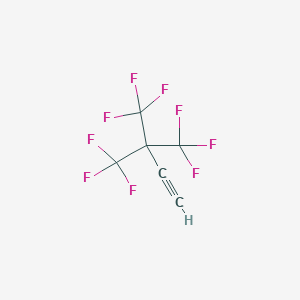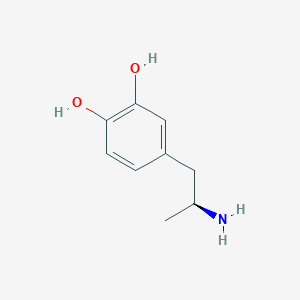
L-alpha-Methyldopamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-alpha-Methyldopamine, also known as L-α-MeDA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. In recent years, L-α-MeDA has been studied extensively for its biochemical and physiological effects, as well as its potential use in the treatment of various medical conditions.
作用机制
L-alpha-Methyldopamineα-MeDA works by increasing dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. By increasing dopamine levels, L-alpha-Methyldopamineα-MeDA can help alleviate symptoms of medical conditions such as Parkinson's disease, schizophrenia, and ADHD.
生化和生理效应
L-alpha-Methyldopamineα-MeDA has been shown to have several biochemical and physiological effects. In addition to increasing dopamine levels in the brain, L-alpha-Methyldopamineα-MeDA has been shown to increase the release of other neurotransmitters such as norepinephrine and serotonin. L-alpha-Methyldopamineα-MeDA has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One advantage of using L-alpha-Methyldopamineα-MeDA in lab experiments is that it is a synthetic compound, which means that its purity and concentration can be precisely controlled. This makes it easier to study the compound's effects on biological systems. One limitation of using L-alpha-Methyldopamineα-MeDA in lab experiments is that it is a relatively new compound, and there is still much to be learned about its effects on the body.
未来方向
There are several future directions for research on L-alpha-Methyldopamineα-MeDA. One area of research is the development of new therapeutic applications for the compound. For example, L-alpha-Methyldopamineα-MeDA may have potential as a treatment for depression, anxiety, and addiction. Another area of research is the study of L-alpha-Methyldopamineα-MeDA's effects on different populations, such as children and the elderly. Additionally, researchers may investigate the potential side effects of L-alpha-Methyldopamineα-MeDA and ways to mitigate these effects.
合成方法
L-alpha-Methyldopamineα-MeDA can be synthesized through a series of chemical reactions, starting with the precursor compound L-alpha-MethyldopamineDOPA. L-alpha-MethyldopamineDOPA is first converted to dopamine using the enzyme dopa decarboxylase. Dopamine is then methylated using the enzyme catechol-O-methyltransferase (COMT) to produce L-alpha-Methyldopamineα-MeDA.
科学研究应用
L-alpha-Methyldopamineα-MeDA has been studied for its potential use in the treatment of several medical conditions, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, L-alpha-Methyldopamineα-MeDA has been shown to increase dopamine levels in the brain, which can help alleviate symptoms such as tremors and rigidity. In schizophrenia, L-alpha-Methyldopamineα-MeDA has been studied for its potential to improve cognitive function and reduce negative symptoms. In ADHD, L-alpha-Methyldopamineα-MeDA has been shown to improve attention and reduce hyperactivity.
属性
CAS 编号 |
14513-20-3 |
|---|---|
产品名称 |
L-alpha-Methyldopamine |
分子式 |
C9H13NO2 |
分子量 |
167.2 g/mol |
IUPAC 名称 |
4-[(2S)-2-aminopropyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m0/s1 |
InChI 键 |
KSRGADMGIRTXAF-LURJTMIESA-N |
手性 SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)O)N |
SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
规范 SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



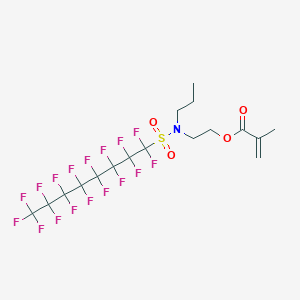
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
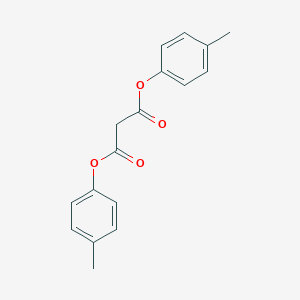
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
